6-Hydroxy-2-isobutylpyrimidin-4(1H)-one
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Overview
Description
6-Hydroxy-2-isobutylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-isobutylpyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes and amines followed by cyclization. Common reagents used in the synthesis include:
- Aldehydes (e.g., isobutyraldehyde)
- Amines (e.g., urea or guanidine)
- Catalysts (e.g., acids or bases)
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-isobutylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-isobutylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
- Inhibition of enzyme activity
- Modulation of receptor function
- Interference with nucleic acid synthesis
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-2-methylpyrimidin-4(3H)-one
- 6-Hydroxy-2-ethylpyrimidin-4(3H)-one
- 6-Hydroxy-2-propylpyrimidin-4(3H)-one
Uniqueness
6-Hydroxy-2-isobutylpyrimidin-4(1H)-one is unique due to its specific isobutyl substitution, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
61456-89-1 |
---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-hydroxy-2-(2-methylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)3-6-9-7(11)4-8(12)10-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12) |
InChI Key |
KBKLCXNDZBKDDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CC(=O)N1)O |
Origin of Product |
United States |
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